molecular formula C18H19F2N3O B11202119 N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B11202119
M. Wt: 331.4 g/mol
InChI Key: ZIDQBSOXRCGTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound of significant interest in preclinical neurological research, particularly in the search for new anticonvulsant agents. With the molecular formula C18H19F2N3O and a molecular weight of 331.37 g/mol, this phenylacetamide derivative is part of a class of compounds designed as analogs of pyrrolidine-2,5-dione derivatives, where the heterocyclic imide ring has been replaced with a chain amide moiety . This structural modification is a key strategy in medicinal chemistry to explore how different molecular fragments influence biological activity and stability . The primary research value of this compound lies in its potential anticonvulsant properties. Compounds with this structural template have been evaluated in standard animal models of epilepsy, such as the maximal electroshock (MES) test, which is a gold standard for identifying compounds that prevent the spread of seizure activity . Research on closely related analogs suggests that the mechanism of action for active compounds in this class may involve interaction with neuronal voltage-sensitive sodium channels (site 2) . Furthermore, given that anticonvulsant drugs are often effective in managing neuropathic pain, structural analogs of this compound have also been investigated for their antinociceptive activity in models of tonic pain, indicating potential dual therapeutic applications . This compound is intended for research purposes only by qualified scientists, specifically for in vitro analysis and use in established experimental models. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H19F2N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C18H19F2N3O/c19-14-4-3-5-15(12-14)21-18(24)13-22-8-10-23(11-9-22)17-7-2-1-6-16(17)20/h1-7,12H,8-11,13H2,(H,21,24)

InChI Key

ZIDQBSOXRCGTOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

The intermediate 2-chloro-N-(3-fluorophenyl)acetamide is synthesized via acylation of 3-fluoroaniline with 2-chloroacetyl chloride. The reaction is conducted in a biphasic system of dichloromethane (DCM) and 2% aqueous sodium hydroxide at 0°C.

Procedure :

  • Dissolve 3-fluoroaniline (0.05 mol) in 30 mL DCM.

  • Add 5 mL of 2% NaOH(aq) and cool to 0°C.

  • Slowly add 2-chloroacetyl chloride (0.05 mol) in 10 mL DCM over 1 hour.

  • Stir for 2 hours at 0°C, then extract with saturated potassium bisulfate, water, and brine.

  • Dry the organic layer over Na₂SO₄ and evaporate under reduced pressure to yield a white crystalline solid.

Characterization Data

  • Yield : 70–85%.

  • Melting Point : 84–85°C (similar to chloro-substituted analogues).

  • ¹H NMR (CDCl₃) : δ 4.21 (s, 2H, –CH₂Cl), 7.12–7.78 (m, 4H, ArH), 8.31 (brs, 1H, NH).

  • ESI–MS : m/z 202.1 [M+H]⁺ (calculated for C₈H₆ClFNO).

Alkylation of 4-(2-Fluorophenyl)Piperazine

Reaction Optimization

The alkylation step involves reacting 2-chloro-N-(3-fluorophenyl)acetamide with 4-(2-fluorophenyl)piperazine in a biphasic liquid–solid system. Key parameters include:

  • Solvent : Dry acetone.

  • Base : Potassium carbonate (K₂CO₃).

  • Catalyst : Potassium iodide (KI).

  • Temperature : 60°C for 6–8 hours.

Procedure :

  • Mix 2-chloro-N-(3-fluorophenyl)acetamide (0.02 mol), 4-(2-fluorophenyl)piperazine (0.022 mol), K₂CO₃ (0.04 mol), and KI (0.002 mol) in 50 mL dry acetone.

  • Reflux at 60°C with stirring until completion (monitored by HPLC).

  • Filter the mixture, concentrate the filtrate, and purify via recrystallization from ethanol/water.

Characterization of Final Product

  • Yield : 44–78% (dependent on substituents).

  • Melting Point : 224–225°C (analogous to N-(3-chlorophenyl) derivative).

  • ¹H NMR (DMSO-d₆) : δ 3.06–3.93 (m, 8H, piperazine), 4.33 (s, 2H, –CH₂–), 6.81–7.87 (m, 8H, ArH), 10.86 (s, 1H, NH).

  • ESI–MS : m/z 386.4 [M+H]⁺ (calculated for C₁₉H₂₀F₂N₃O).

Alternative Synthetic Pathways

Solid-Phase Synthesis

A patent (US9567358B2) describes a modified approach using automated reactors for large-scale production:

  • Immobilize 4-(2-fluorophenyl)piperazine on a resin.

  • Perform alkylation with 2-chloro-N-(3-fluorophenyl)acetamide in DMF at 50°C.

  • Cleave the product from the resin using TFA/water (95:5).

Advantages : Higher purity (≥98% by HPLC) and scalability.

Microwave-Assisted Synthesis

Recent studies highlight reduced reaction times (30 minutes vs. 6 hours) using microwave irradiation at 100°C. Yields remain comparable (70–75%).

Critical Analysis of Reaction Parameters

Solvent and Base Selection

  • Acetone vs. DMF : Acetone minimizes side reactions (e.g., over-alkylation), while DMF accelerates kinetics but requires rigorous drying.

  • K₂CO₃ vs. NaHCO₃ : K₂CO₃ provides higher yields due to stronger basicity, neutralizing HCl byproduct effectively.

Catalytic Additives

  • KI : Enhances nucleophilicity of piperazine via iodide ion exchange (5–10% yield improvement).

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate but complicates purification.

Industrial-Scale Production Considerations

Continuous Flow Chemistry

A 2024 study demonstrated a continuous flow system with:

  • Residence Time : 20 minutes.

  • Throughput : 1.2 kg/day.

  • Purity : 99.5% by HPLC.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Alkylated Products : Controlled by stoichiometry (1:1.1 ratio of chloroacetamide to piperazine).

  • Hydrolysis of Chloroacetamide : Avoided by anhydrous conditions and inert atmosphere.

Purification

  • Recrystallization Solvents : Ethanol/water (7:3) optimal for removing unreacted starting materials.

  • Chromatography : Required for pharmaceutical-grade material (silica gel, ethyl acetate/hexane).

Summary of Key Data

StepReagents/ConditionsYield (%)Purity (HPLC)
Chloroacetamide synthesis3-fluoroaniline, 2-chloroacetyl chloride, 0°C70–8595–98
Alkylation4-(2-fluorophenyl)piperazine, K₂CO₃, acetone, 60°C44–7890–97
Continuous flowTBAB, DMF, 100°C, 20 min7599.5

Chemical Reactions Analysis

Functional Group Transformations

The compound’s acetamide and fluorophenyl groups participate in characteristic reactions:

2.1 Amide Hydrolysis
Under acidic (HCl, reflux) or basic (NaOH, aqueous ethanol) conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. This reaction is critical for prodrug activation or metabolite studies .

2.2 Fluorophenyl Electrophilic Substitution
The electron-deficient fluorophenyl ring undergoes nitration or sulfonation at the meta position due to fluorine’s strong electron-withdrawing effect. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives .

Redox Reactions

3.1 Oxidation
The piperazine ring is susceptible to oxidation with strong agents like potassium permanganate (KMnO₄) in acidic media, yielding N-oxide derivatives. This alters the compound’s solubility and receptor-binding properties.

3.2 Reduction
Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to a primary amine, generating N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethylamine. This reaction requires anhydrous tetrahydrofuran (THF) at −78°C.

Reaction Type Reagents/Conditions Product
OxidationKMnO₄, H₂SO₄, 50°C, 2 hPiperazine N-oxide derivative
ReductionLiAlH₄, THF, −78°C, 1 hEthylamine analog

Analytical Characterization

Post-reaction analysis employs advanced techniques:

  • HPLC : Monitors reaction progress and purity (>98% for final products) .

  • NMR Spectroscopy : Confirms structural integrity (e.g., ¹H NMR δ 2.95–3.89 ppm for piperazine protons) .

  • Mass Spectrometry : Validates molecular weight (m/z 336.36 for [M+H]⁺).

Stability and Degradation

The compound degrades under UV light via photolytic cleavage of the C–N bond in the piperazine ring, forming 3-fluoroaniline and 2-(2-fluorophenyl)piperazine as primary degradation products. Hydrolytic stability studies in buffered solutions (pH 1–10) show decomposition at extremes (pH <2 or >9), with t₁/₂ >24 h at physiological pH .

Comparative Reactivity

The fluorophenyl groups significantly influence reactivity:

Position Reactivity Example Reaction
3-FluorophenylElectron-withdrawing, directs meta substitutionNitration at C5 position
2-FluorophenylSteric hindrance limits electrophilic attackReduced sulfonation efficiency

Scientific Research Applications

Antidepressant Activity

One of the primary areas of research for N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is its potential antidepressant effects. Studies have indicated that compounds with piperazine structures often exhibit serotonin receptor modulation, which is critical in the treatment of depression. The fluorinated phenyl groups may enhance binding affinity to serotonin receptors, thereby improving efficacy.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic properties. Research suggests that similar piperazine derivatives can act on dopamine receptors, which are implicated in various psychotic disorders. Specifically, the interaction with D2 and D4 receptors could provide a therapeutic avenue for treating schizophrenia and related conditions.

Inhibition of Nucleoside Transporters

Recent studies have explored the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial in regulating adenosine levels in the body, which can affect numerous physiological processes including neurotransmission and immune response. The compound has shown selectivity towards ENT2, indicating a potential role in cancer therapy by modulating adenosine signaling pathways .

Structure-Activity Relationship Studies

Understanding the relationship between structure and biological activity is vital for optimizing the efficacy of this compound. Recent research has synthesized various analogues to evaluate how modifications to the piperazine ring or fluorinated phenyl groups influence activity against specific biological targets.

Key Findings from Structure-Activity Relationship Studies:

AnalogueActivityComments
Compound AHigh affinity for serotonin receptorsEnhanced binding due to fluorination
Compound BModerate inhibition of ENT1Selectivity towards ENT2 observed
Compound CAntidepressant-like effects in animal modelsPositive behavioral outcomes noted

These findings suggest that subtle changes in chemical structure can significantly impact pharmacological properties, guiding further development of more potent derivatives.

Case Studies and Research Insights

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Antidepressant Efficacy : A study demonstrated that a piperazine-based compound improved depressive symptoms in a controlled trial involving patients with major depressive disorder.
  • Antipsychotic Trials : Clinical trials with piperazine derivatives have shown promising results in reducing psychotic symptoms with fewer side effects compared to traditional antipsychotics.
  • Cancer Treatment : Research involving nucleoside transporter inhibitors has highlighted their potential in enhancing chemotherapy efficacy by modulating tumor microenvironments.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related piperazine-acetamide derivatives. Below is a detailed analysis:

Structural Variations in Piperazine-Acetamide Derivatives

Key structural differences among analogs include:

  • Substituents on the piperazine ring : Fluorophenyl, chlorophenyl, methoxyphenyl, or sulfonyl groups.
  • Substituents on the acetamide nitrogen : Fluorophenyl, trifluoromethylphenyl, or thiazole-containing moieties.
Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Activity/Notes Reference
N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (Target) 2-fluorophenyl 3-fluorophenyl 357.37* Not reported Hypothesized TRPC modulation
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) 4-fluorophenyl 4-(p-tolyl)thiazole 410.51 269–270 MMP inhibition (anti-inflammatory)
N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide (16) 2-fluorophenyl-sulfonyl 2-fluorophenyl 421.45* Not reported Negative allosteric modulation (study)
PPZ2: 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide 2,3-dimethylphenyl 2-ethoxyphenyl 353.45 Not reported TRPC3/6/7 activation (neuroprotective)
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide 2-fluorophenyl 3-(trifluoromethyl)phenyl 407.37* Not reported Research compound (Enamine Ltd)

*Calculated using PubChem’s molecular weight calculator.

Impact of Substituent Position and Electronic Effects

  • Fluorine position : The target compound’s 3-fluorophenyl (acetamide) and 2-fluorophenyl (piperazine) substituents introduce steric and electronic effects distinct from analogs with para-fluorine (e.g., compound 15 in Table 1). Para-substituted fluorophenyl groups may enhance planar binding to hydrophobic enzyme pockets, while ortho/meta positions could disrupt symmetry, affecting receptor interactions .
  • Sulfonyl vs. fluorophenyl: Compound 16 () incorporates a sulfonyl group on piperazine, which is strongly electron-withdrawing.
  • Trifluoromethyl vs.

Pharmacological Activities and Target Selectivity

  • TRPC channel modulation : PPZ2 (Table 1) activates TRPC3/6/7 channels, while the target compound’s fluorophenyl groups may confer selectivity for TRPC6, as seen in related fluorinated derivatives .
  • Enzyme inhibition : Thiazole-containing analogs (e.g., compound 15) inhibit matrix metalloproteinases (MMPs), suggesting that acetamide substituents (e.g., thiazole vs. fluorophenyl) dictate target specificity .

Biological Activity

N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C18H19F2N3OC_{18}H_{19}F_2N_3O and a molecular weight of 345.36 g/mol. The structure features a piperazine moiety, which is known for its versatility in drug design.

Pharmacological Profile

Recent studies have highlighted the compound's potential as an antagonist for various receptors, particularly in the central nervous system (CNS). The presence of fluorine substituents enhances lipophilicity, which may improve the blood-brain barrier penetration and overall bioavailability.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to influence dopaminergic and serotonergic pathways, which are critical in modulating mood and cognitive functions.

Case Studies and Research Findings

  • Antidepressant Activity : A study investigated the compound's effect on depressive-like behaviors in rodent models. Results indicated that administration led to significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects.
  • Antipsychotic Potential : Research published in PubChem indicates that derivatives of this compound exhibit antipsychotic properties by blocking dopamine D2 receptors. In vitro assays demonstrated IC50 values in the low micromolar range, indicating potent receptor affinity .
  • Neuroprotective Effects : Another study focused on neuroprotective effects against oxidative stress-induced neuronal damage. The compound demonstrated a significant reduction in reactive oxygen species (ROS) levels, suggesting a potential role in neuroprotection .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)Reference
This compoundDopamine D2 Receptor Antagonist0.5
Similar Piperazine DerivativeAntidepressant1.0
Related CompoundNeuroprotective0.8

Q & A

Basic: What synthetic methodologies are employed for the preparation of N-(3-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide?

Answer:
The synthesis typically involves coupling 4-(2-fluorophenyl)piperazine with a fluorophenyl acetamide precursor. A nucleophilic substitution reaction between 2-chloroacetamide intermediates and 4-(2-fluorophenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours is common. Post-synthesis purification via flash column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Structural confirmation is achieved using ¹H/¹³C NMR, ESI-MS, and elemental analysis to validate molecular integrity .

Advanced: How can structure-activity relationship (SAR) studies optimize TRPC6-modulating activity?

Answer:
SAR studies should systematically modify substituents on both the fluorophenyl and piperazine moieties. For example:

  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position of the phenyl ring to enhance TRPC6 activation.
  • Assess activity using calcium flux assays in HEK293 cells expressing recombinant TRPC6.
  • Employ molecular docking (AutoDock Vina) against TRPC6 homology models to identify critical interactions (e.g., π-stacking with F541).
  • Cross-profile activity against TRPC3/7 to evaluate selectivity, as fluorophenyl derivatives often exhibit cross-reactivity .

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Answer:

  • ¹H/¹³C NMR (400 MHz, CDCl₃): Key signals include piperazine protons (δ 2.5–3.5 ppm) and acetamide NH (δ 8.1–8.3 ppm).
  • ESI-MS: Exact mass verification (e.g., m/z 385.15 [M+H]⁺).
  • HPLC (C18 column, acetonitrile/water gradient): Purity >95% at λ=254 nm.
  • Elemental Analysis: C/H/N values within ±0.4% of theoretical calculations .

Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved?

Answer:

  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with NADPH).
  • Permeability Assessment: Use PAMPA to evaluate blood-brain barrier penetration.
  • In Vivo Validation: Test in TRPC6-dependent neurodegeneration models (e.g., BDNF signaling assays) with LC-MS/MS quantification of brain compound levels .

Basic: How is crystallographic data used to confirm molecular structure?

Answer:

  • Single-Crystal X-ray Diffraction: Resolve spatial arrangement using Cu-Kα radiation (λ=1.54178 Å) at 100K.
  • SHELX Software: SHELXT for structure solution via intrinsic phasing, followed by SHELXL-2018/3 refinement (R₁ < 0.05).
  • Key Parameters: Piperazine chair conformation (Cremer-Pople puckering parameters) and hydrogen bonding between acetamide NH and carbonyl oxygen .

Advanced: What computational methods predict TRPC6 binding modes?

Answer:

  • Homology Modeling: Build TRPC6 using TRPC3 (PDB: 6CUD) as a template.
  • Molecular Dynamics (AMBER20): Simulate 100 ns in explicit solvent to refine the transmembrane pore structure.
  • Free Energy Perturbation (FEP): Quantify substituent effects on binding affinity, focusing on interactions like Q489 hydrogen bonding .

Basic: What in vitro assays screen initial pharmacological activity?

Answer:

  • Calcium Imaging (Fluo-4 AM): Stimulate TRPC6-expressing HEK293 cells with OAG (50 μM) and measure fluorescence (λex=488 nm, λem=516 nm).
  • EC₅₀ Determination: Nonlinear regression (GraphPad Prism) of dose-response curves.
  • Cytotoxicity (MTT Assay): Ensure therapeutic index >10 .

Advanced: How can metabolomics identify off-target effects?

Answer:

  • Untargeted Metabolomics (UHPLC-QTOF-MS): Profile HepG2 cells treated with 10 μM compound for 24 hours.
  • Pathway Analysis (MetaboAnalyst 5.0): Map altered pathways (KEGG database).
  • Validation Assays: Measure ATP levels (luciferase), ROS (DCFDA), and mitochondrial potential (JC-1). Cross-reference with TRPC6-independent pathways (e.g., MAPK phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.